1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
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Overview
Description
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-propyl-1,2,3-thiadiazole with ethan-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one: A similar compound with a ketone group instead of an alcohol group.
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanol: A similar compound with a methanol group instead of an ethan-1-ol group.
Uniqueness: 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is unique due to its specific structural features and the presence of an ethan-1-ol group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12N2OS |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(4-propylthiadiazol-5-yl)ethanol |
InChI |
InChI=1S/C7H12N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h5,10H,3-4H2,1-2H3 |
InChI Key |
NNISJNTYAPGCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(C)O |
Origin of Product |
United States |
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